molecular formula C10H13NO4S B1373991 Ethyl 3-amino-5-methanesulfonylbenzoate CAS No. 1044272-56-1

Ethyl 3-amino-5-methanesulfonylbenzoate

Cat. No. B1373991
CAS RN: 1044272-56-1
M. Wt: 243.28 g/mol
InChI Key: QZMLZMQSVLHFQV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methanesulfonylbenzoate is a chemical compound with the CAS Number: 1044272-56-1 . It has a molecular weight of 243.28 and its IUPAC name is ethyl 3-amino-5-(methylsulfonyl)benzoate . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-5-methanesulfonylbenzoate is 1S/C10H13NO4S/c1-3-15-10(12)7-4-8(11)6-9(5-7)16(2,13)14/h4-6H,3,11H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-amino-5-methanesulfonylbenzoate is a powder that is stored at room temperature .

Scientific Research Applications

Comprehensive Analysis of Ethyl 3-amino-5-methanesulfonylbenzoate Applications

Ethyl 3-amino-5-methanesulfonylbenzoate is a chemical compound with the molecular formula

C10H13NO4S C_{10}H_{13}NO_{4}S C10​H13​NO4​S

and a molecular weight of 243.28 g/mol . It is a versatile compound used in various scientific research fields due to its unique chemical properties. Below is a detailed analysis of its applications across different scientific domains.

Drug Synthesis: In the pharmaceutical industry, Ethyl 3-amino-5-methanesulfonylbenzoate serves as a building block for the synthesis of complex drug molecules. Its amine group is a functional handle that can undergo various chemical reactions, making it a valuable intermediate in the construction of pharmacologically active compounds. The compound’s ability to participate in sulfonylation reactions is particularly useful for creating sulfonamide groups, which are prevalent in many therapeutic agents due to their stability and bioactivity.

Material Science: This compound finds applications in material science, particularly in the development of new materials with enhanced properties. Its molecular structure allows for the creation of polymers with specific characteristics, such as increased thermal stability or improved mechanical strength. Researchers utilize Ethyl 3-amino-5-methanesulfonylbenzoate to modify the surface properties of materials, thereby tailoring them for specialized applications.

Organic Chemistry Research: In organic chemistry, Ethyl 3-amino-5-methanesulfonylbenzoate is employed in the study of reaction mechanisms and the development of new synthetic methodologies. Its reactivity with various organic and inorganic reagents provides insights into reaction kinetics and pathways. Additionally, it is used in the synthesis of complex organic molecules, serving as a precursor or an intermediate in multi-step synthetic sequences.

Catalysis: The compound’s functional groups make it a candidate for use in catalysis. It can act as a ligand for metal catalysts, facilitating reactions such as hydrogenation, carbon-carbon bond formation, and oxidation processes. The sulfonyl group, in particular, can enhance the catalytic activity by providing a strong electron-withdrawing effect, which can be beneficial in certain catalytic cycles .

Analytical Chemistry: In analytical chemistry, Ethyl 3-amino-5-methanesulfonylbenzoate can be used as a standard or a reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibration curves in spectroscopy and chromatography. It can also be a derivatization agent for the detection and quantification of compounds with specific functional groups .

Environmental Science: The compound’s reactivity with pollutants makes it useful in environmental science research. It can be used to study the degradation pathways of harmful chemicals and to develop methods for their neutralization or removal from the environment. Its potential applications include water treatment, soil remediation, and air purification .

Biochemistry: In biochemistry, Ethyl 3-amino-5-methanesulfonylbenzoate can be used to probe the function of enzymes and receptors. By attaching it to biomolecules or using it as a mimic of natural substrates, researchers can study the binding interactions and activity of biological macromolecules. This can lead to the discovery of new drugs or the elucidation of metabolic pathways .

Nanotechnology: Finally, in the field of nanotechnology, this compound can contribute to the synthesis of nanoparticles and the functionalization of nanomaterials. Its molecular structure allows for the attachment to surfaces at the nanoscale, providing a way to modify the properties of nanoparticles for use in electronics, sensing, and medical applications .

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

ethyl 3-amino-5-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)7-4-8(11)6-9(5-7)16(2,13)14/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMLZMQSVLHFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-methanesulfonylbenzoate

CAS RN

1044272-56-1
Record name ethyl 3-amino-5-methanesulfonylbenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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